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2-Methyl-6-methoxy-1,5-naphthyridin-4-ol

Cat. No.: B13034243
M. Wt: 190.20 g/mol
InChI Key: DTUVQFLBXKNGGJ-UHFFFAOYSA-N
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Description

Overview of Fused Nitrogen Heterocycles in Contemporary Organic Chemistry

Fused nitrogen heterocycles are a cornerstone of modern organic chemistry, characterized by their structures which consist of at least two rings, one of which is heterocyclic and contains at least one nitrogen atom, sharing a common bond. These scaffolds are prevalent in a vast array of natural products, pharmaceuticals, and functional materials. The electronic properties and rigid conformational structures of these molecules make them ideal for interacting with biological targets.

The study of these compounds is extensive, with a significant portion of organic chemistry research dedicated to their synthesis, properties, and applications. evitachem.com The fusion of a nitrogen-containing ring to other carbocyclic or heterocyclic systems gives rise to a diverse range of structures, such as indoles, quinolines, and carbazoles. evitachem.com The specific arrangement and number of nitrogen atoms within the fused system, along with the nature of the fused rings, dictate the compound's chemical reactivity and biological function. nih.gov Synthetic strategies to access these complex architectures are a major focus, with classic methods like the Skraup and Friedländer reactions, as well as modern cross-coupling techniques, being continuously refined. mdpi.comnih.gov

Importance of the 1,5-Naphthyridine (B1222797) Core in Chemical Biology and Medicinal Chemistry Research

Among the various diazanaphthalene isomers, the 1,5-naphthyridine scaffold has garnered considerable attention in the fields of chemical biology and medicinal chemistry. mdpi.comnih.gov This interest stems from the wide spectrum of biological activities exhibited by its derivatives, including anti-proliferative, antiviral, antibacterial, anti-inflammatory, and antiparasitic properties. nih.gov The 1,5-naphthyridine core's ability to act as a versatile scaffold allows for the development of potent and selective inhibitors for various enzymes and receptors.

A notable area of research involves the development of 1,5-naphthyridine derivatives as kinase inhibitors. For instance, novel derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), a key target in cancer therapy. nih.gov Optimization of initial screening hits has led to compounds with nanomolar inhibitory concentrations. nih.gov Furthermore, the 1,5-naphthyridine framework is a key component in broad-spectrum antibiotics and has been investigated for its potential in treating central nervous system disorders and cardiovascular diseases. nih.gov The synthesis of these derivatives often begins with substituted 3-aminopyridines, which undergo cyclization reactions to form the bicyclic naphthyridine system. mdpi.comnih.gov

Scope of Academic Inquiry for 2-Methyl-6-methoxy-1,5-naphthyridin-4-ol within the 1,5-Naphthyridine Research Landscape

While extensive research exists for the 1,5-naphthyridine class, the specific compound This compound is a less-documented member. Its academic inquiry can be understood by considering the well-established significance of its structural components. The 1,5-naphthyridin-4-ol (B95804) (or its tautomeric form, 1,5-naphthyridin-4-one) core is a known pharmacophore. The Conrad-Limpach reaction, for example, is a classic method for synthesizing 4-hydroxynaphthyridines. nih.gov

The substituents on the core of This compound —a methyl group at position 2, a methoxy (B1213986) group at position 6, and a hydroxyl group at position 4—are crucial for defining its potential research applications. The synthesis of a structurally related compound, 2-hydroxy-6-methyl-1,5-naphthyridine, has been reported starting from 6-methoxy-3-aminopyridine, indicating that synthetic routes to this class of substituted naphthyridines are established. mdpi.comnih.gov The presence of the hydroxyl group at the 4-position opens avenues for further chemical modification, for instance, through conversion to a chloro group, creating an intermediate like 4-chloro-6-methoxy-2-methyl-1,5-naphthyridine, which can then be used in nucleophilic substitution reactions to generate a library of new derivatives.

The academic inquiry into This compound would likely focus on its potential as a scaffold in medicinal chemistry, leveraging the known biological activities of the 1,5-naphthyridine family. Research would likely explore its inhibitory potential against various kinases or its antimicrobial properties, driven by the unique electronic and steric environment created by its specific substitution pattern.

Chemical Compound Data

Below are interactive tables detailing the properties of the primary compound of interest and related structures mentioned in this article.

Table 1: Properties of this compound and Related Compounds Data for this compound is based on computational models and data for structurally similar compounds due to limited direct experimental data.

Compound NameMolecular FormulaMolecular Weight ( g/mol )IUPAC Name
This compound C10H10N2O2190.20This compound
6-Methoxy-1,5-naphthyridin-4-amineC9H9N3O175.196-methoxy-1,5-naphthyridin-4-amine nih.gov
1,5-Naphthyridin-4-olC8H6N2O146.15 nih.govmdpi.comnaphthyridin-4(1H)-one sigmaaldrich.com
6-Methoxy 1,5 naphthyridine-4-carbaldehydeC10H8N2O2188.186-methoxy-1,5-naphthyridine-4-carbaldehyde sigmaaldrich.com
6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate (B1224126)C10H7F3N2O4S308.236-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B13034243 2-Methyl-6-methoxy-1,5-naphthyridin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2-methyl-1H-1,5-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-5-8(13)10-7(11-6)3-4-9(12-10)14-2/h3-5H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUVQFLBXKNGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 6 Methoxy 1,5 Naphthyridin 4 Ol and Analogues

Classical and Contemporary Cyclization Reactions for 1,5-Naphthyridine (B1222797) Scaffolds

Cyclization reactions are fundamental to the formation of the 1,5-naphthyridine skeleton. These methods often start from substituted pyridine (B92270) precursors and build the second pyridine ring.

Friedländer Condensation Approaches and their Variations

The Friedländer synthesis is a well-established method for constructing quinolines and, by extension, naphthyridines. researchgate.netconnectjournals.com It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). connectjournals.com For the synthesis of 1,5-naphthyridine analogues, a 3-aminopyridine-4-carbaldehyde or a related ketone would serve as the starting material. The reaction is typically catalyzed by an acid or a base. connectjournals.com

Variations of the Friedländer reaction have been developed to improve yields and accommodate a wider range of substrates. For instance, the use of propylphosphonic anhydride (T3P®) has been shown to promote the synthesis of polysubstituted quinolines and naphthyridines under mild conditions, offering short reaction times and excellent yields. researchgate.net While a specific application to 2-Methyl-6-methoxy-1,5-naphthyridin-4-ol is not extensively documented, the general methodology is applicable. For example, the reaction of a suitably substituted 3-aminopyridine (B143674) derivative with an appropriate β-dicarbonyl compound under Friedländer conditions would be a viable route to the target scaffold. mdpi.comnih.gov A modified Friedländer reaction has been successfully used to prepare benzo[b] nih.govresearchgate.netnaphthyridine derivatives, which are structurally related to the target compound. mdpi.comnih.gov

ReactantsCatalyst/ConditionsProduct Type
o-aminoaryl aldehyde/ketone + α-methylene compoundAcid or BaseQuinolines/Naphthyridines
2-aminonicotinaldehyde + active methylene compoundsCeCl3·7H2O, solvent-free1,8-Naphthyridines
3-aminoquinaldehyde + 2-acetylpyridineNaOH, ethanol2-(pyridin-2-yl)benzo[b] nih.govresearchgate.netnaphthyridine

Skraup Synthesis and Modified Protocols for Naphthyridinone Derivatives

The Skraup synthesis is a classic method for preparing quinolines, and it has been adapted for the synthesis of 1,5-naphthyridines. iipseries.org The reaction typically involves heating an aromatic amine (such as 3-aminopyridine) with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). nih.goviipseries.org The reaction proceeds through the formation of acrolein from glycerol, followed by a Michael addition of the amine, cyclization, dehydration, and oxidation to yield the fused heterocyclic system. iipseries.org

Modifications to the Skraup synthesis have been developed to improve safety and yields. For instance, instead of nitrobenzene, other oxidizing agents such as iodine or sodium m-nitrobenzenesulfonate have been used. nih.gov These modified protocols have been successfully applied to the synthesis of various substituted 1,5-naphthyridines, including 2-methyl and 3-methoxy-4-methyl derivatives. nih.govmdpi.com The synthesis of 2-hydroxy-6-methyl-1,5-naphthyridine has been achieved starting from 6-methoxy-3-aminopyridine, demonstrating the feasibility of this method for preparing methoxy-substituted naphthyridinone derivatives. nih.govmdpi.com

Starting MaterialReagentsProduct
3-AminopyridineGlycerol, H2SO4, Oxidizing Agent1,5-Naphthyridine
6-Methoxy-3-aminopyridineAcetaldehyde2-Hydroxy-6-methyl-1,5-naphthyridine
3-Aminopyridinem-NO2PhSO3Na3-Bromo-1,5-naphthyridine

Application of Meldrum's Acid and Related Reagents for 4-Hydroxynaphthyridine Synthesis

The synthesis of 4-hydroxy-1,5-naphthyridines, which are tautomers of 1,5-naphthyridin-4-ones, can be effectively achieved using Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). nih.govmdpi.com This approach involves the reaction of a 3-aminopyridine derivative with Meldrum's acid. mdpi.com The initial condensation forms an enamine intermediate, which upon heating in a high-boiling solvent like Dowtherm A or diphenyl ether, undergoes intramolecular cyclization to form the 4-hydroxynaphthyridine ring system. nih.govmdpi.com

This methodology has been successfully employed for the synthesis of 8-hydroxy-1,5-naphthyridines. nih.govmdpi.com The use of Meldrum's acid offers an alternative to β-ketoesters in reactions like the Conrad-Limpach synthesis to afford 4-hydroxynaphthyridines. nih.govmdpi.com The versatility of Meldrum's acid and its derivatives makes it a valuable reagent in the synthesis of various heterocyclic compounds. orgsyn.orgnih.govnih.gov

ReactantsConditionsProduct
3-Aminopyridine derivative + Meldrum's acidCondensation, then heating in Dowtherm A4-Hydroxynaphthyridine
Aminopyridine + Meldrum's acid in triethylformateHeating at 100 °C, then 250 °C in Dowtherm A1,5-Naphthyridine intermediate

Gould-Jacobs and Conrad-Limpach Reactions in Naphthyridine Construction

The Gould-Jacobs reaction is another important method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, and it has been extended to the preparation of 1,5-naphthyridines. nih.govwikipedia.org The reaction involves the condensation of an aniline (B41778), or in this case a 3-aminopyridine, with diethyl ethoxymethylenemalonate or a similar reagent. nih.gov This is followed by a thermal cyclization to yield the 4-hydroxy-1,5-naphthyridine skeleton, often with a carboxylate group at the 3-position, which can be subsequently removed by decarboxylation. nih.gov This reaction is particularly effective for anilines with electron-donating groups at the meta-position. wikipedia.org

The Conrad-Limpach reaction provides a route to naphthyridin-4-ones through the thermal condensation of a primary aromatic amine with a β-ketoester. nih.govwikipedia.org The resulting Schiff base intermediate undergoes cyclization to form the 4-quinolone, which is in tautomeric equilibrium with the 4-hydroxyquinoline. wikipedia.org This method has been extended to use Meldrum's acid in place of β-ketoesters to afford 4-hydroxynaphthyridines. nih.gov

ReactionStarting MaterialsProduct Type
Gould-Jacobs3-Aminopyridine + Diethyl ethoxymethylenemalonate4-Hydroxy-1,5-naphthyridine-3-carboxylate
Conrad-Limpach3-Aminopyridine + β-ketoesterNaphthyridin-4-one

Metal-Catalyzed Cross-Coupling Reactions in Naphthyridine Ring Formation

While cyclization reactions are key to forming the core naphthyridine structure, metal-catalyzed cross-coupling reactions are indispensable for introducing a wide array of substituents and for synthesizing more complex analogues.

Suzuki-Miyaura Coupling for Substituted 1,5-Naphthyridines

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is widely used to form carbon-carbon bonds. libretexts.org In the context of 1,5-naphthyridine chemistry, the Suzuki-Miyaura coupling is employed to introduce aryl or heteroaryl substituents onto a pre-formed naphthyridine ring that has been functionalized with a halide (e.g., bromo or iodo) or a triflate group. researchgate.net

This methodology allows for the synthesis of a diverse library of substituted 1,5-naphthyridines. For example, 2-iodo-1,5-naphthyridine can be coupled with various aromatic and heteroaromatic boronic acids to furnish the corresponding 2-substituted products in high yields. researchgate.net Chemo-selective Suzuki-Miyaura reactions can be performed on di-halogenated or halo-triflated naphthyridines, allowing for the sequential and site-selective introduction of different aryl groups. rhhz.net

Naphthyridine SubstrateCoupling PartnerCatalyst SystemProduct
2-Iodo-1,5-naphthyridineAromatic/Heteroaromatic boronic acidsPalladium catalyst2-Aryl/Heteroaryl-1,5-naphthyridine
Methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylateArylboronic acidPdCl2(PPh3)2, Sphos, K3PO45-Aryl-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate

Heck and Stille Reactions in Building the Naphthyridine Core

Palladium-catalyzed cross-coupling reactions, such as the Heck and Stille reactions, are powerful tools for forming the carbon-carbon bonds necessary for the 1,5-naphthyridine core. nih.gov

The Stille reaction , for instance, has been utilized to construct the 1,5-naphthyridine ring system. In one approach, a chloronitropyridine can undergo a reaction with tributyl(1-ethoxyvinyl)tin. Following fluorination and condensation with DMF·dimethylacetal, a subsequent nitro reduction and deoxobromination sequence yields the 1,5-naphthyridine ring in good yield. nih.gov Another variation of the Stille coupling involves using versatile building blocks like new conjunctive alkenyl-metal reagents (Li, Mg, Zn) that bear a latent aldehyde function and a silyl group, which facilitates further functionalization. nih.gov These reagents can be coupled with bromonitro pyridine to provide a short route to valuable 1,5-naphthyridines. nih.gov

The Heck reaction , another significant palladium-catalyzed process, is also employed in the synthesis of 1,5-naphthyridine derivatives. nih.gov These cross-coupling reactions are instrumental in creating the bicyclic naphthyridine framework from appropriate precursors. researchgate.net

Table 1: Comparison of Heck and Stille Reactions for 1,5-Naphthyridine Synthesis
ReactionKey ReactantsCatalyst/ReagentsGeneral Outcome
Stille ReactionChloronitropyridine, Organotin reagent (e.g., tributyl(1-ethoxyvinyl)tin)Palladium catalystFormation of the 1,5-naphthyridine ring system
Stille Reaction (Knochel's approach)Bromonitro pyridine, Alkenyl-metal reagents (Li, Mg, Zn)Palladium catalyst, PPTSProvides a short access to 1,5-naphthyridines
Heck ReactionAppropriate pyridine and alkene precursorsPalladium catalystConstruction of the 1,5-naphthyridine core through C-C bond formation

Palladium-Catalyzed Amination and C-H Functionalization Strategies

Palladium catalysis is also central to the introduction of nitrogen-containing functional groups and for direct C-H functionalization, which are key steps in elaborating the 1,5-naphthyridine scaffold. nih.gov

Palladium-catalyzed amination (Buchwald-Hartwig amination) is a vital method for synthesizing amino-1,5-naphthyridines. For example, 2-chloro-1,5-naphthyridines can be coupled with various amines in the presence of a palladium catalyst and a suitable ligand, such as (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP), to form the corresponding amino derivatives. nih.govnih.gov This reaction is also applicable to the synthesis of more complex structures, including naphtho[1,8-bc] researchgate.netnih.govnaphthyridines. mdpi.com

C-H functionalization offers a direct and atom-economical approach to modify the 1,5-naphthyridine ring. nih.gov Under Minisci photoredox conditions, 1,5-naphthyridines can be directly C-H functionalized with a variety of tert-butoxycarbonyl (Boc)-protected aliphatic and cyclic amines. nih.gov This method exhibits high functional group tolerance and allows for late-stage modifications of complex molecules. nih.gov Transition-metal-catalyzed enantioselective C–H bond activation has become an increasingly important tool for creating complex chiral molecules. snnu.edu.cn

Table 2: Palladium-Catalyzed Functionalization of 1,5-Naphthyridines
StrategySubstrateReagents/CatalystProduct
Amination2-chloro-1,5-naphthyridineAmine, Palladium catalyst, BINAPAmino-1,5-naphthyridine
C-H Functionalization (Minisci Photoredox)1,5-naphthyridineBoc-protected amineC-H aminated 1,5-naphthyridine

Cycloaddition Chemistry for 1,5-Naphthyridine Formation

Cycloaddition reactions provide an elegant and efficient means to construct the heterocyclic core of 1,5-naphthyridines and their partially saturated analogues.

Povarov Reactions and [3+2] Cycloadditions

The Povarov reaction , a type of aza-Diels-Alder reaction, is a well-established method for the synthesis of tetrahydro-1,5-naphthyridine derivatives. mdpi.com This reaction typically involves the [4+2] cycloaddition of an imine with an electron-rich alkene, often catalyzed by a Lewis acid. mdpi.commdpi.com The intramolecular version of the Povarov reaction is particularly useful for constructing fused 1,5-naphthyridine systems. nih.govmdpi.com For example, aldimines derived from aromatic amines and unsaturated functionalized aldehydes can undergo an intramolecular Povarov reaction catalyzed by boron trifluoride etherate to yield tetrahydro-6H-chromeno[4,3-b] researchgate.netnih.govnaphthyridines. mdpi.com These can then be dehydrogenated to the fully aromatic compounds. mdpi.com A notable variation is a molecular iodine-mediated formal [3+2+1] cycloaddition for synthesizing substituted quinolines, which expands the scope of Povarov-type reactions. organic-chemistry.org

[3+2] cycloaddition reactions are also employed in the synthesis of the 1,5-naphthyridine scaffold, offering another route to construct the heterocyclic ring system. mdpi.com

Aza-Diels-Alder Methodologies for Tetrahydro-1,5-naphthyridines

The aza-Diels-Alder reaction is a cornerstone for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines. mdpi.com This [4+2] cycloaddition can be performed intramolecularly, providing a regio- and stereoselective route to these saturated heterocycles. nih.gov For instance, the reaction between an imidazole dienophile and a 1,2,4-triazine linked by a suitable tether can yield 1,2,3,4-tetrahydro-1,5-naphthyridines. nih.gov The reactivity of the N1 nitrogen in these tetrahydro-1,5-naphthyridines has been explored for library development, with successful reactions including epoxide openings and palladium-catalyzed N-arylations. nih.gov

Table 3: Cycloaddition Strategies for 1,5-Naphthyridine Synthesis
ReactionKey FeaturesTypical Products
Povarov ReactionLewis acid-catalyzed [4+2] cycloaddition of imines and alkenes. Can be intramolecular.Tetrahydro-1,5-naphthyridines and fused analogues.
Aza-Diels-Alder ReactionIntramolecular inverse electron demand cycloaddition.1,2,3,4-Tetrahydro-1,5-naphthyridines.

Regioselective Synthesis of this compound and Closely Related Structures

The synthesis of specifically substituted 1,5-naphthyridines like this compound requires precise control over the placement of functional groups.

Ortho-Fluorination Strategies Applied to 6-Methoxy-1,5-Naphthyridin-4-ol Precursors

The introduction of fluorine into aromatic and heteroaromatic rings can significantly alter the properties of a molecule. Diazotization−fluorodediazoniation is a useful method for the regioselective introduction of fluorine. nih.gov Anodic fluorination represents another approach. For example, the electrochemical fluorination of 4-methoxy-1-naphthol in a mixed nonaqueous solvent using Et3N·5HF as both the supporting electrolyte and fluorine source leads to selective fluorination at the ortho-position to the hydroxyl group. researchgate.net A proposed mechanism involves a stepwise two-electron oxidation of the aromatic substrate followed by capture of a fluoride anion. researchgate.net Such ortho-fluorination strategies could potentially be applied to precursors of 6-methoxy-1,5-naphthyridin-4-ol to introduce fluorine at a specific position, thereby modulating the electronic and biological properties of the final compound.

Addressing Regioselectivity Issues in N- versus O-Alkylation of 1,5-Naphthyridin-4-ol (B95804) Derivatives

A significant challenge in the functionalization of 1,5-naphthyridin-4-ol derivatives is controlling the regioselectivity of alkylation. The presence of both a nitrogen atom within the ring and an exocyclic oxygen atom in the tautomeric 4-oxo form creates two potential sites for alkylation, leading to either N-alkylated or O-alkylated products. This represents a classic case of ambident nucleophilicity.

The differentiation between these N- and O-alkylated regioisomers can be challenging as they have identical masses and can exhibit similar ¹H NMR spectra wikipedia.org. Consequently, unambiguous structural determination is crucial and often requires a combination of spectroscopic techniques. Advanced NMR methods, including ¹³C NMR, Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect (NOE) spectroscopy, are invaluable for resolving structural uncertainties wikipedia.org. For instance, in O-alkylated products, the ¹³C NMR signal for the methylene carbon attached to the oxygen appears at a significantly downfield shift (typically 65-76 ppm) compared to the corresponding carbon in N-alkylated products (28-46 ppm) wikipedia.orgmdpi.com. Infrared (IR) spectroscopy can also be a useful tool; N-alkylation preserves a carbonyl group, which presents a characteristic stretching band in a relatively clear spectral region wikipedia.org.

Several factors influence the ratio of N- to O-alkylation products, including the choice of solvent, the base used, and the nature of the alkylating agent. The interplay of these factors determines whether the reaction proceeds under kinetic or thermodynamic control.

Factors Influencing N- versus O-Alkylation:

FactorObservationOutcomeReference
Alkylating Agent Sterically bulky alkylating agentsFavors O-alkylation due to reduced steric hindrance at the oxygen atom. mdpi.com
Primary alkyl halides (e.g., benzyl halides)High regioselectivity favoring N-alkylation (>5:1 or >6:1). wikipedia.org
Solvent Non-polar solvents (e.g., Toluene)Can favor N-alkylation. In a related quinazolinone system, N-alkylation was regioselective in toluene. wikipedia.org
Polar aprotic solvents (e.g., DMF)Can favor O-alkylation. In a related quinazolinone system, O-acylmethyl derivatives were obtained in DMF. wikipedia.org
Base Potassium Carbonate (K₂CO₃)Often used to promote alkylation. In DMF at 80°C, it gave high yields of O-alkylation for a related naphthyridinone. mdpi.com
Sodium Hydride (NaH)A strong, non-nucleophilic base often used to generate the anion for alkylation.

This table is generated based on data from related heterocyclic systems and general principles of alkylation chemistry.

For example, studies on the related 1,2,3,4-tetrahydrobenzo[c] cdnsciencepub.comd-nb.infonaphthyridin-5(6H)-one system showed that treatment with various bases (NaH, CaH₂, LiHMDS, nBuLi, K₂CO₃) followed by reaction with an alkyl bromide exclusively afforded the O-alkylated product mdpi.com. This was attributed to a combination of steric effects from the alkylating agent and electronic effects within the nucleophile that favor the formation of the phenolic tautomer mdpi.com. When direct alkylation overwhelmingly favors one isomer, alternative synthetic routes, such as Buchwald or Suzuki coupling reactions, may be required to access the other regioisomer mdpi.com.

Specific Methodologies for Substituted 6-Methoxy-1,5-Naphthyridin-4-ol Analogues

The construction of the core 6-methoxy-1,5-naphthyridin-4-ol scaffold is typically achieved through cyclization reactions starting from appropriately substituted pyridine precursors. The Gould-Jacobs reaction is a powerful and widely used method for synthesizing 4-hydroxyquinoline and 4-hydroxy-naphthyridine derivatives wikipedia.orgmdpi.com.

This reaction begins with the condensation of a 3-aminopyridine derivative with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative. The resulting intermediate, a diethyl 2-(((pyridin-3-yl)amino)methylene)malonate, is then subjected to thermal cyclization to form the fused pyridone ring wikipedia.orgmdpi.com. For the synthesis of 6-methoxy substituted analogues, the key starting material is 6-methoxypyridin-3-amine.

The general sequence is as follows:

Condensation: 6-methoxypyridin-3-amine is reacted with diethyl ethoxymethylenemalonate, typically with heating, to substitute the ethoxy group and form diethyl 2-(((6-methoxypyridin-3-yl)amino)methylene)malonate nih.gov.

Cyclization: The intermediate is heated to high temperatures (typically ~250 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A. This induces an intramolecular cyclization to yield ethyl 6-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate mdpi.comnih.gov.

Saponification and Decarboxylation: The resulting ester is saponified with a base (e.g., sodium hydroxide) to the corresponding carboxylic acid, which is then decarboxylated by heating to afford the 6-methoxy-1,5-naphthyridin-4-ol core structure wikipedia.org.

To synthesize the specific target compound, this compound, a variation of the Conrad-Limpach reaction can be employed. This involves the reaction of 6-methoxypyridin-3-amine with a β-ketoester, such as ethyl acetoacetate, followed by thermal cyclization mdpi.com.

An alternative approach is the Skraup reaction, a classic method for quinoline (B57606) synthesis that can be adapted for naphthyridines. A documented synthesis of 2-hydroxy-6-methyl-1,5-naphthyridine (which exists in tautomeric equilibrium with 6-methyl-1,5-naphthyridin-2-one) starts from 6-methoxy-3-aminopyridine, demonstrating the utility of this precursor in forming the 1,5-naphthyridine ring system mdpi.comnih.gov.

Synthesis of Substituted 6-Methoxy-1,5-Naphthyridin-4-ol Analogues:

Starting MaterialReagent(s)Key Intermediate/ProductReaction TypeReference
6-Methoxypyridin-3-amine1. Diethyl ethoxymethylenemalonate (DEEM)2. Heat (e.g., Dowtherm A)3. NaOH, then Heat6-Methoxy-1,5-naphthyridin-4-olGould-Jacobs wikipedia.orgnih.gov
6-Methoxypyridin-3-amine1. Ethyl acetoacetate2. Heat (e.g., Dowtherm A)This compoundConrad-Limpach mdpi.com
6-Methoxy-3-aminopyridineAcetaldehyde2-Hydroxy-6-methyl-1,5-naphthyridineSkraup Reaction mdpi.comnih.gov
6-Methoxy-3-pyridinamine2,6-Dichloro-3-nitrobenzoic acid, then H₂SO₄9-Chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] wikipedia.orgmdpi.comnaphthyridin-10-oneModified Skraup mdpi.com

This table outlines established synthetic routes toward the 6-methoxy-1,5-naphthyridine core and its analogues.

Chemical Reactivity and Derivatization Studies of 2 Methyl 6 Methoxy 1,5 Naphthyridin 4 Ol and Analogues

Electrophilic and Nucleophilic Substitution Reactions

The nitrogen atoms in the 1,5-naphthyridine (B1222797) ring possess lone pairs of electrons, making them susceptible to attack by electrophiles. nih.gov Conversely, the ring can be activated towards nucleophilic attack, particularly when substituted with electron-withdrawing or leaving groups.

The nitrogen atoms of the 1,5-naphthyridine scaffold readily react with a variety of electrophilic reagents. nih.gov N-alkylation, a common modification, typically proceeds through the reaction of the naphthyridine with alkyl halides. This reaction forms quaternary naphthyridinium salt intermediates, which can then undergo base-induced elimination of a hydrogen halide to yield the final N-alkylated product. nih.gov For instance, 1,5-naphthyridinones have been successfully dialkylated using alkyl halides like 1-bromooctane (B94149) in the presence of a base such as cesium carbonate. nih.gov

N-acylation and N-tosylation are also key reactions for functionalizing the ring nitrogen. Studies on tetrahydro-1,5-naphthyridine scaffolds have demonstrated that the N1 nitrogen can act as a nucleophile, reacting with electrophiles like tosyl halides to form N-tosylated derivatives. nih.gov This reactivity allows for the construction of diverse compound libraries. nih.gov

Table 1: Examples of N-Functionalization Reactions on 1,5-Naphthyridine Scaffolds This table is interactive. Click on the headers to sort.

Starting Material Reagent(s) Product Type Reference
1,5-Naphthyridinone 2-Bromoethanol, Cs₂CO₃ N-alkylated 1,5-naphthyridine nih.gov
1,5-Naphthyridine-2,6-dione 1-Bromooctane, Cs₂CO₃ N,N'-dialkylated 1,5-naphthyridine nih.gov
Tetrahydro-1,5-naphthyridine Tosyl halide N-tosylated 1,5-naphthyridine nih.gov
Tetrahydro-1,5-naphthyridine Isocyanate N-acylated 1,5-naphthyridine nih.gov

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a wide range of functional groups onto the 1,5-naphthyridine core. This strategy first requires the conversion of hydroxyl groups, such as the 4-ol in the title compound, into better leaving groups, typically halogens. The 2-hydroxy-6-methyl nih.govnih.govnaphthyridine, an analogue, can be converted to 2-chloro-6-methyl nih.govnih.govnaphthyridine using phosphorus oxychloride (POCl₃). acs.org This halogenated intermediate is then susceptible to substitution by various nucleophiles.

These chloro-substituted naphthyridines can react with sulfur nucleophiles, such as sodium methanethiol, to introduce methylsulfanyl groups. mdpi.com Similarly, nitrogen nucleophiles are widely used. For example, the palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of amino groups to the heterocyclic ring from triflate or tosyl-substituted naphthyridines, demonstrating a versatile route to amino-naphthyridine derivatives. nih.gov

Table 2: SNAr Reactions on Functionalized 1,5-Naphthyridine Intermediates This table is interactive. Click on the headers to sort.

Naphthyridine Intermediate Nucleophile/Reagent(s) Product Reference
2-Chloro-6-methyl nih.govnih.govnaphthyridine Sodium methanethiol, NaH 2-Methylsulfanyl-6-methyl-1,5-naphthyridine mdpi.com
2-Tosyl-1,5-naphthyridine Various amines, Pd catalyst, XantPhos 2-Amino-1,5-naphthyridine derivatives nih.gov
2-Chloro-1,5-naphthyridine 2-Methylpropane-2-thiol 2-(tert-Butylthio)-1,5-naphthyridine mdpi.com
3-Chloro-2,7-naphthyridine-4-carbonitrile 2-Mercaptoethanol, K₂CO₃ 3-[(2-Hydroxyethyl)thio]-2,7-naphthyridine derivative mdpi.com

Oxidative and Reductive Transformations of the Naphthyridine Ring System

The 1,5-naphthyridine ring system can undergo both oxidation and reduction, leading to valuable intermediates for further functionalization. nih.govmdpi.com

Oxidation of the ring nitrogens using peracids like meta-chloroperbenzoic acid (m-CPBA) readily forms the corresponding N-oxides. nih.govmdpi.com These N-oxides are versatile intermediates; for example, treatment with POCl₃ can lead to chlorination at the 2- and 4-positions. nih.gov Furthermore, N-oxides can react with reagents like tetramethylsilylcyanide (TMSCN) to introduce cyano groups onto the ring. nih.gov

Reduction of the 1,5-naphthyridine ring is also a key transformation. Aromatization of partially saturated systems, such as tetrahydro- or octahydro-1,5-naphthyridines, can be achieved using metal-mediated methods. mdpi.com Conversely, fully aromatic systems can be reduced. For instance, a 1,5-naphthyridine-fused porphyrin dimer was reduced using an excess of sodium borohydride (B1222165) (NaBH₄), yielding an electron-rich product that could be readily oxidized back to the starting material. nih.gov

Table 3: Oxidative and Reductive Reactions of the 1,5-Naphthyridine Ring This table is interactive. Click on the headers to sort.

Starting Material Reagent(s) Transformation Product Reference
1,5-Naphthyridine m-CPBA N-Oxidation 1,5-Naphthyridine-N-oxide nih.govmdpi.com
1,5-Naphthyridine-N-oxide POCl₃ Chlorination Chloro-1,5-naphthyridine nih.gov
1,5-Naphthyridine-N-oxide TMSCN Cyanation 2-Cyano-1,5-naphthyridine nih.gov
Tetrahydro-1,5-naphthyridine Metal catalyst Aromatization 1,5-Naphthyridine mdpi.com
Naphthyridine-fused porphyrin dimer NaBH₄ Reduction Reduced porphyrin dimer nih.gov

Side-Chain Functionalization and Modification Strategies for 1,5-Naphthyridine Derivatives

The substituents on the 1,5-naphthyridine core, such as the methyl and methoxy (B1213986) groups of the title compound, can be modified to create a wide array of analogues. nih.govnih.gov The specific strategies for functionalizing these side chains are diverse and depend on the nature of the substituent.

While direct modification of a methoxy group is less common, it can be involved in broader synthetic schemes. For example, in the synthesis of a benzo[b] nih.govnih.govnaphthyridin-10-one derivative, a methoxy group on a pyridine (B92270) precursor is carried through a multi-step reaction sequence involving cyclization. nih.gov More generally, alkoxy groups can be introduced onto the naphthyridine ring via methods like the Mitsunobu reaction on a corresponding hydroxyl-substituted naphthyridine. mdpi.com

Modifications of alkyl side chains are also prevalent. These modifications are often part of larger synthetic routes for creating fused heterocyclic systems. The reactivity of these side chains allows for their incorporation into new ring structures, expanding the chemical space accessible from a simple 1,5-naphthyridine starting material. nih.govmdpi.com

Transition Metal-Mediated Transformations for Advanced Derivatization (e.g., C-H functionalization)

Transition metal catalysis provides powerful tools for the advanced derivatization of the 1,5-naphthyridine scaffold. nih.govmdpi.com These methods enable reactions that are often difficult to achieve through traditional means, such as the direct functionalization of C-H bonds and various cross-coupling reactions.

Palladium-mediated cross-coupling reactions are particularly useful. The Stille cross-coupling has been employed to construct the 1,5-naphthyridine ring itself, showcasing the utility of organotin reagents in this chemistry. mdpi.com Similarly, the Heck reaction, coupling a halogenated aminopyridine with an acrylate, followed by cyclization, provides an efficient route to 1,5-naphthyridinones. mdpi.com

The Buchwald-Hartwig amination, as mentioned previously, is another key palladium-catalyzed transformation that allows for the formation of C-N bonds, attaching amines to the heterocyclic core. nih.gov More advanced strategies include platinum-catalyzed intramolecular cyclizations, which have been used in the synthesis of complex fused systems like porphyrin dimers. nih.gov These transition metal-mediated reactions are indispensable for creating structurally complex and diverse 1,5-naphthyridine derivatives. nih.govmdpi.com

Table 4: Transition Metal-Mediated Reactions for 1,5-Naphthyridine Synthesis and Derivatization This table is interactive. Click on the headers to sort.

Reaction Type Precursor(s) Catalyst/Reagents Product Type Reference
Heck Reaction 2-Bromo-6-fluoropyridin-3-amine, Methyl acrylate Pd catalyst, PBu₃, AcOH 1,5-Naphthyridinone mdpi.com
Stille Cross-Coupling Halogenated pyridine, Organostannane Pd catalyst 1,5-Naphthyridine precursor mdpi.com
Buchwald-Hartwig Amination 2-Tosyl-1,5-naphthyridine, Amine Pd catalyst, XantPhos 2-Amino-1,5-naphthyridine nih.gov
Intramolecular Cyclization Porphyrin precursor PtCl₂ Fused 1,5-naphthyridine porphyrin nih.gov

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioisomeric Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methyl-6-methoxy-1,5-naphthyridin-4-ol would be expected to show distinct signals for each unique proton in the molecule. Based on analogous structures, the aromatic protons on the naphthyridine core would likely appear in the downfield region (δ 7.0-9.0 ppm). For the related 1,6-naphthyridine, aromatic protons are observed at chemical shifts as high as 9.28 ppm. chemicalbook.com The proton of the hydroxyl group (-OH) would likely be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The methyl group protons (-CH₃) would appear as a sharp singlet in the upfield region, typically around δ 2.5 ppm. The methoxy (B1213986) group protons (-OCH₃) would also be a sharp singlet, generally found between δ 3.8 and 4.2 ppm. researchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the naphthyridine ring are expected to resonate in the aromatic region (δ 110-165 ppm). The carbon attached to the hydroxyl group (C4) and the methoxy group (C6) would be significantly influenced by these electron-donating groups. In similar aromatic systems, a methoxy-substituted aromatic carbon can appear around δ 159-161 ppm. rsc.org The carbonyl-like carbon at the 4-position, due to tautomerism with the 4-ol form, would likely be in the highly deshielded region of the spectrum. The methyl carbon (-CH₃) would be found in the upfield region (typically δ 15-25 ppm), while the methoxy carbon (-OCH₃) is characteristically observed between δ 55 and 63 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from analogous compounds.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
-CH₃ ~ 2.5 (s, 3H) ~ 20
-OCH₃ ~ 4.0 (s, 3H) ~ 56
H3 ~ 6.5 (s, 1H) ~ 105
H7 ~ 7.2 (d) ~ 115
H8 ~ 8.5 (d) ~ 140
-OH Variable (br s, 1H) -
C2 - ~ 155
C4 - ~ 170
C4a - ~ 120
C6 - ~ 160
C7 ~ 7.2 (d) ~ 115
C8 ~ 8.5 (d) ~ 140

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton signals for H3, H7, H8, the methyl, and methoxy groups to their corresponding carbon signals in the ¹³C spectrum. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is crucial for piecing together the molecular skeleton. Key expected correlations would include:

The methyl protons (-CH₃) showing a correlation to the C2 and C3 carbons.

The methoxy protons (-OCH₃) showing a correlation to the C6 carbon. researchgate.net

The H3 proton showing correlations to C2, C4, and C4a.

The H7 proton showing correlations to C6, C8, and C8a.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (such as NOESY or ROESY) identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for confirming regiochemistry and stereochemistry. For instance, an NOE would be expected between the methyl protons at C2 and the proton at H3. An NOE between the methoxy protons and the proton at H7 would help confirm the position of the methoxy group at C6.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₀N₂O₂), the exact mass would be 190.0742 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 190. Due to the presence of two nitrogen atoms, this molecular ion peak would adhere to the nitrogen rule (an even molecular weight for an even number of nitrogen atoms).

Common fragmentation pathways for such aromatic systems often involve the loss of small, stable neutral molecules or radicals. Expected fragmentation patterns would include:

Loss of a methyl radical (-CH₃): A peak at m/z 175, resulting from the cleavage of the methyl group from the naphthyridine ring.

Loss of carbon monoxide (-CO): A peak at m/z 162, which is a common fragmentation from the hydroxypyridine/pyridone tautomeric system.

Loss of a methoxy radical (-OCH₃): A peak at m/z 159.

Loss of formaldehyde (B43269) (-CH₂O) from the methoxy group: A peak at m/z 160.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity of Lost Neutral/Radical
190 [M]⁺˙ -
175 [M - CH₃]⁺ ·CH₃
162 [M - CO]⁺˙ CO
160 [M - CH₂O]⁺˙ CH₂O

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. Key expected absorption bands for this compound would include:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Aliphatic C-H stretching from the methyl and methoxy groups would be observed in the 2850-3000 cm⁻¹ region.

A strong C=O stretching band might be observed around 1650-1680 cm⁻¹ if the 4-pyridone tautomer is significantly present in the solid state or solution.

C=C and C=N stretching vibrations of the aromatic naphthyridine ring would appear in the 1500-1620 cm⁻¹ region.

A strong C-O stretching band for the methoxy ether linkage would be expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The extended π-system of the 1,5-naphthyridine (B1222797) core would lead to strong absorptions in the UV region. Typically, aromatic and heteroaromatic compounds exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. The presence of auxochromes like the hydroxyl and methoxy groups would be expected to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to the unsubstituted naphthyridine parent compound.

X-ray Crystallography for Definitive Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the ultimate, unambiguous proof of its molecular structure in the solid state. This technique would yield precise data on:

Bond lengths and angles: Confirming the connectivity and geometry of the entire molecule.

Planarity: Determining the planarity of the naphthyridine ring system.

Tautomeric form: Establishing whether the molecule exists as the 4-ol or the 4-one tautomer in the crystal lattice.

Intermolecular interactions: Revealing how the molecules pack in the crystal, including details of any hydrogen bonding (e.g., involving the -OH group) or π-π stacking interactions between the aromatic rings.

While no specific crystal structure data is currently available for this compound, analysis of related structures suggests that hydrogen bonding would be a significant feature in its solid-state packing. For example, in a related pyran derivative, the crystal structure was found to be stabilized by N−H···N and N−H···O hydrogen bonds. researchgate.net

Theoretical and Computational Investigations of Naphthyridine Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of naphthyridine derivatives. These computational approaches allow for the detailed analysis of molecular orbitals, charge distribution, and the energetic landscape of these molecules.

DFT studies on related heterocyclic systems are used to predict the optimized molecular geometry, including bond lengths and angles. For a molecule like 2-Methyl-6-methoxy-1,5-naphthyridin-4-ol, DFT calculations can determine the most stable tautomeric form, considering the hydroxyl group at the 4-position. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its susceptibility to electronic excitation.

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the nitrogen atoms of the naphthyridine core and the oxygen atom of the methoxy (B1213986) and hydroxyl groups are expected to be electron-rich centers, making them potential sites for electrophilic attack or hydrogen bonding. Conversely, the aromatic rings can exhibit regions susceptible to nucleophilic attack. These predictions are vital for understanding the molecule's reactivity in chemical synthesis and its interaction with biological targets.

Table 1: Representative Data from DFT Calculations on a Substituted Naphthyridine Analog

ParameterCalculated ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.4 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DInfluences solubility and intermolecular interactions

Note: The data presented are representative values for a related naphthyridine system and are intended for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, which belongs to a class of compounds known to be kinase inhibitors, molecular docking simulations are crucial for understanding its potential as a therapeutic agent. nih.govnih.gov

The output of a docking simulation includes the binding energy, which estimates the strength of the interaction, and a visual representation of the ligand-protein complex. This allows researchers to identify key amino acid residues involved in the interaction and to propose modifications to the ligand structure to improve its potency and selectivity. For instance, the X-ray crystal structure of a related 1,5-naphthyridine (B1222797) derivative in complex with the TGF-beta type I receptor (ALK5) confirmed the binding mode that had been previously proposed from docking studies. nih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Structural Energetics

While molecular docking provides a static picture of the ligand-protein interaction, molecular mechanics and dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to assess the stability of the docked complex and to explore the conformational flexibility of both the ligand and the protein. nih.gov

For a system involving this compound bound to a kinase, an MD simulation would typically be run for several nanoseconds. During the simulation, the trajectories of all atoms are calculated, providing information on the stability of the key interactions observed in the docking pose. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) through Computational Methods

Computational methods can also be employed to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for the structural elucidation of newly synthesized compounds and for confirming the correct assignment of experimental spectra.

By using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for a molecule like this compound. These calculated shifts can then be compared with experimental data to validate the proposed structure. This is particularly useful for complex heterocyclic systems where spectral interpretation can be challenging. The correlation between calculated and experimental spectra provides a high degree of confidence in the structural assignment.

Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for a Naphthyridine Moiety

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2150.2149.8
C3118.5118.9
C4165.7165.1
C6158.9158.5
C7110.3110.7
C8135.1134.6

Note: The data presented are representative values for a related naphthyridine system and are intended for illustrative purposes.

Structure Activity Relationship Sar Methodologies Applied to 2 Methyl 6 Methoxy 1,5 Naphthyridin 4 Ol Analogues

Systematic Substituent Effects on Hypothetical Biological Target Modulation

Systematic variation of substituents on the 1,5-naphthyridine (B1222797) core is a fundamental strategy to probe the chemical space around the scaffold and its effect on biological activity. Studies on various 1,5-naphthyridine series have demonstrated that even minor modifications can lead to significant changes in potency and even the mechanism of action.

In the development of antimalarial agents, SAR studies on 2,8-disubstituted-1,5-naphthyridines revealed critical insights. nih.gov These compounds were investigated as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation. nih.gov The variation of substituents at the C2 and C8 positions led to compounds with improved physicochemical properties and high selectivity for the parasite's kinases over human kinases. nih.gov

Table 1: Effect of Substituents on the Antimalarial Activity of 2,8-Disubstituted-1,5-naphthyridine Analogues nih.gov
Compound IDC8-SubstituentC2-SubstituentKey SAR Finding
-N-methylaminopiperidine3-pyridyl with CF₃Lipophilic CF₃ group enhances antiplasmodial activity, possibly via increased permeability.
29N-methylaminopiperidine3-pyridyl (no CF₃)Removal of CF₃ group led to a 10-fold decrease in activity against NF54 strain.
83-piperidine (basic)-Basic substituent retained potent antiplasmodial activity despite reduced PfPI4K inhibition, suggesting a dual mechanism.
93-(R)-aminopyrrolidine (basic)-Similar to compound 8, the basic group was crucial for potent activity.

Similarly, in the pursuit of novel antibacterial agents, it was found that for certain 1,5-naphthyridine derivatives targeting bacterial topoisomerase, substitutions on three of the carbon atoms of the core structure generally had a detrimental effect on activity. nih.gov This indicates that the unsubstituted positions are crucial for maintaining the necessary interactions with the biological target.

Positional Isomerism and its Influence on Molecular Recognition

The impact of the nitrogen atoms' placement is evident when comparing the biological activities of different naphthyridine isomers. For example, a series of naphthyridine derivatives were evaluated as inhibitors of bromodomain and extra-terminal (BET) domains, where the 1,5-naphthyridine derivatives showed improved binding affinity compared to their 1,8- and 1,6-regioisomers. nih.gov In a different context, a study on fused naphthyridines as antileishmanial agents found that 1,8-naphthyridine (B1210474) derivatives exhibited greater leishmanicidal activity than the corresponding 1,5-naphthyridine derivatives. ehu.es

The principle extends beyond the core scaffold to the placement of substituents. The interchange of substituent positions can lead to profound differences in biological outcomes. nih.gov While not involving naphthyridines directly, studies on naphthalene (B1677914) diimide derivatives illustrate this concept effectively. Changing the positions of side-chains on the naphthalene diimide core resulted in positional isomers with superior G-quadruplex stabilization and more potent anti-cancer cell proliferation activity. nih.gov Molecular dynamics simulations revealed that these isomers adopt different conformations; for example, positional isomers of zinc-based coordination polymers were shown to form distinct linear versus zigzag chain structures. rsc.org This demonstrates how positional isomerism directly influences the supramolecular assembly and, by extension, the molecule's ability to be recognized by and interact with a specific target. rsc.org

Pharmacophore Modeling and Ligand-Based Design Principles in Naphthyridine Research

Pharmacophore modeling is a powerful ligand-based design technique used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. This model then serves as a template for designing new molecules with potentially higher affinity and selectivity.

This approach has been successfully applied to Toll-like receptor 7 (TLR7) antagonists. mdpi.com A study involving 54 known TLR7 antagonists generated ten pharmacophore models based on a training set of molecules. mdpi.com The models incorporated key chemical features such as hydrogen bond acceptors (HBA), hydrophobic regions (HY), positive ionizable centers (PI), and aromatic rings (RA). mdpi.com The resulting pharmacophore models provide a 3D query to search for novel scaffolds or to guide the optimization of existing ones.

Docking studies, often used in conjunction with pharmacophore models, help to visualize how a ligand fits into the binding site of a protein. In the development of 1,5-naphthyridine derivatives as inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), docking studies were used to propose a binding mode for the inhibitors. nih.govcolab.ws This was later confirmed by the X-ray crystal structure of a potent compound in complex with human ALK5, validating the design approach. nih.govcolab.ws Molecular dynamics simulations can further refine this understanding by evaluating the stability of the ligand-protein complex over time. mdpi.comrsc.org

Table 2: Key Features Used in Pharmacophore Modeling for TLR7 Antagonists mdpi.com
Feature AbbreviationFull NameDescription
HBAHydrogen Bond AcceptorA feature representing an atom or group that can accept a hydrogen bond from the receptor.
HYHydrophobicRepresents a non-polar group that can engage in hydrophobic interactions with the target.
HYAHydrophobic AromaticA specific type of hydrophobic feature representing an aromatic ring.
PIPositive IonizableRepresents a group that is likely to be positively charged at physiological pH, enabling ionic interactions.
RARing AromaticA feature specifically defining the location and orientation of an aromatic ring system.

Stereochemical Considerations in Naphthyridine-Based Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design because biological systems, such as enzymes and receptors, are themselves chiral. numberanalytics.compatsnap.com The interaction between a drug and its target is highly dependent on the drug's spatial configuration, much like a key must have the correct shape to fit its lock. numberanalytics.comnih.gov

Many drugs are chiral and can exist as two non-superimposable mirror images called enantiomers. patsnap.comnih.gov These enantiomers can have vastly different pharmacological and toxicological profiles. patsnap.comslideshare.net One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects. patsnap.com Therefore, understanding and controlling the stereochemistry of a drug candidate is paramount.

In the context of naphthyridine research, stereochemistry is a key consideration, especially when creating more complex, conformationally constrained analogues. For example, derivatives of perhydro-1,4-ethano-1,5-naphthyridine were designed as rigid analogues of a known NK₁-receptor antagonist. rsc.org The synthesis of these compounds involved cyclization reactions that proceeded stereoselectively, yielding specific stereoisomers. rsc.org The determination of the relative stereochemistry was crucial and was accomplished using techniques like X-ray crystallography and NMR spectroscopy. rsc.org The different stereoisomers of a chiral drug can exhibit significant differences in their bioavailability, metabolism, potency, and selectivity. nih.gov Consequently, the development of single-enantiomer drugs is a major focus in modern medicinal chemistry to provide optimal pharmacotherapy. nih.govslideshare.net

Applications and Research Trajectories of 2 Methyl 6 Methoxy 1,5 Naphthyridin 4 Ol in Chemical Research

Utilization as a Molecular Scaffold for Chemical Library Development and High-Throughput Screening

The quest for novel bioactive compounds heavily relies on high-throughput screening (HTS), a process that evaluates large chemical libraries for activity against biological targets. nih.gov The 1,5-naphthyridine (B1222797) core is an exemplary scaffold for constructing such libraries due to its synthetic tractability and its proven success in yielding biologically active molecules.

The structure of 2-Methyl-6-methoxy-1,5-naphthyridin-4-ol is well-suited for library development. The core scaffold provides a rigid anchor for presenting pharmacophoric elements in a defined spatial orientation. The existing methyl, methoxy (B1213986), and hydroxyl groups offer multiple points for chemical modification, allowing for the systematic generation of a diverse set of analogues. Classical synthetic methodologies like the Skraup and Friedländer reactions, along with modern techniques such as directed metalation and cycloaddition, can be employed to build upon or modify the 1,5-naphthyridine system.

In a notable large-scale screening effort, a high-throughput screen of 1.8 million compounds against Leishmania donovani identified an 8-hydroxynaphthyridine derivative as a potent hit. nih.gov This discovery underscores the value of libraries built around the naphthyridine scaffold for identifying starting points in drug discovery. nih.gov By using this compound as a foundational building block, researchers can create focused libraries to explore specific biological targets, leveraging the scaffold's inherent properties to increase the probability of finding active compounds.

Role as a Ligand in Coordination Chemistry and Metal Complex Formation Research

The 1,5-naphthyridine ring system possesses two nitrogen donor atoms which, due to their geometric arrangement, typically cannot bind to the same metal center, often leading to the formation of polynuclear complexes or coordination polymers. nih.gov Depending on the reaction conditions and the metal ion, 1,5-naphthyridines can function as either monodentate or bidentate bridging ligands. nih.gov

This compound offers several potential coordination sites for metal ions.

N1 and N5 Atoms: The two pyridine-like nitrogen atoms are the primary coordination sites inherent to the naphthyridine core.

Exocyclic Oxygen Donors: The 4-ol (hydroxyl) and 6-methoxy groups introduce additional oxygen donor atoms. The hydroxyl group, in its deprotonated (alkoxide) form, can act as a potent binding site.

This multi-dentate character makes this compound a versatile ligand for constructing complex coordination compounds. Research into Schiff base ligands derived from pyridine (B92270) precursors has shown that the imine nitrogen and other functional groups can effectively coordinate with metal ions like Cu(II) and Zn(II), with complex formation confirmed by shifts in spectroscopic data. nih.gov Similarly, the coordination of metal ions to this compound would be expected to alter its electronic and photophysical properties, a feature that is foundational for the development of sensors and catalysts.

Table 1: Potential Coordination Modes of this compound

Coordination Site(s)Potential Binding ModeResulting Complex TypeReference Principle
N1 or N5MonodentateSimple mononuclear or polynuclear chain nih.gov
N1 and N5Bidentate (Bridging)Dinuclear or polynuclear complex nih.gov
N1 and 4-olateBidentate (Chelating)Stable mononuclear chelate ringGeneral Coordination Chemistry
N5 and 6-methoxyBidentate (Chelating)Potential weak chelationGeneral Coordination Chemistry

Exploration as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The naphthyridine scaffold has given rise to potent and selective probes. A prominent example is isoaaptamine, an analogue with a benzo[de] nih.govnih.govnaphthyridine core, which has been identified and synthesized as an inhibitor of Protein Kinase C (PKC). nih.gov Its synthesis was pursued to provide a tool for studying the roles of this important enzyme family. nih.gov

Given this precedent, this compound holds potential as a chemical probe. Its rigid structure can be used to probe the geometry of protein binding pockets, and its hydrogen bonding capabilities (via the -OH and nitrogen atoms) can mimic interactions made by endogenous ligands. The discovery of an 8-hydroxynaphthyridine that is active against parasites within macrophages highlights the ability of this scaffold to cross biological membranes and exert an effect in a complex cellular environment, a key attribute for a useful chemical probe. nih.gov By developing this compound and its derivatives, researchers could potentially create tools to investigate the function of specific enzymes or receptor proteins in fundamental biological pathways.

Design and Synthesis of Naphthyridine Derivatives for Enzymatic Inhibition Studies (Conceptual Framework)

The 1,5-naphthyridine core is a key structural component in various enzyme inhibitors, including those targeting dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Furthermore, related heterocyclic structures are central to potent inhibitors of targets like the histone methyltransferase EZH2. researchgate.netnih.gov The design of such inhibitors often begins with a core scaffold, like this compound, followed by systematic chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

A conceptual framework for designing derivatives of this compound for enzymatic inhibition would involve a structure-activity relationship (SAR) study. The goal is to probe how changes to the molecule's structure affect its ability to bind to a target enzyme.

Table 2: Conceptual SAR Framework for this compound Derivatives

Modification SiteProposed ModificationRationale / HypothesisRelevant Precedent
C2-Methyl GroupVary alkyl chain length (ethyl, propyl); Introduce electron-withdrawing groups (e.g., CF3)To probe a hydrophobic pocket and explore electronic effects on binding affinity. researchgate.netcymitquimica.com
C6-Methoxy GroupConvert to ethoxy, isopropoxy; Replace with H, Cl, or amineTo assess the impact of steric bulk and hydrogen bonding potential near the C6 position. nih.gov
C4-Hydroxyl GroupConvert to methoxy ether; Replace with an amine or thiolTo determine the importance of the hydrogen bond donor/acceptor character at C4. nih.gov
Aromatic RingIntroduce substituents (e.g., F, Cl) at available positions (e.g., C3, C7, C8)To modulate electronics and explore additional binding interactions with the enzyme surface. nih.gov

This systematic approach, starting from a single, well-defined scaffold, is a cornerstone of modern medicinal chemistry and could lead to the discovery of potent and selective enzyme inhibitors based on the this compound structure. nih.gov

Advanced Research into Optical and Sensing Applications of Naphthyridine Chromophores

Naphthyridines, as aromatic heterocycles, are inherently chromophoric, meaning they absorb ultraviolet or visible light. Their photophysical properties can be tuned by chemical modification and are often sensitive to their environment, such as the presence of metal ions or changes in pH. This sensitivity forms the basis for their potential use in chemical sensors.

The synthesis of 1,5-naphthyridines has been achieved using methods involving visible-light photoredox catalysis, highlighting the interaction of this scaffold with light. nih.gov The UV-Visible absorption properties of related heterocyclic Schiff base ligands are known to shift significantly upon coordination to metal ions like Cu(II) and Zn(II). nih.gov This phenomenon, where binding of an analyte causes a change in color (colorimetric sensor) or fluorescence (fluorescent sensor), is a primary mechanism for optical sensing.

For this compound, the combination of the naphthyridine chromophore with potential metal-binding sites (N1, N5, 4-ol) makes it a promising candidate for development as a selective optical sensor. Research in this area would involve:

Photophysical Characterization: Measuring the absorption and fluorescence spectra of the compound.

Titration Experiments: Observing changes in these spectra upon the addition of various analytes, particularly different metal ions.

Derivative Synthesis: Modifying the scaffold to enhance the sensitivity and selectivity for a specific target analyte.

Through such investigations, this compound could serve as the foundation for new analytical tools for environmental or biological monitoring.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups in 2-Methyl-6-methoxy-1,5-naphthyridin-4-ol, and how do they influence its reactivity?

  • Methodological Answer : The compound features a naphthyridine core with methoxy (-OCH₃) and hydroxyl (-OH) groups at positions 6 and 4, respectively, and a methyl substituent at position 2. These groups impact solubility, hydrogen-bonding capacity, and electronic properties. Methoxy groups typically act as electron donors, while hydroxyl groups enhance polarity and participation in acid-base reactions. Structural analogs like 6-Methoxy-1,5-naphthyridin-2(1H)-one (CAS 27017-64-7) highlight the importance of substituent positioning on aromatic systems . Computational tools (e.g., ACD/Labs Percepta) can predict physicochemical properties such as logP and polar surface area, aiding in reactivity analysis .

Q. What synthetic routes are reported for this compound, and what are their efficiency metrics?

  • Methodological Answer : Synthesis often involves heterocyclic condensation reactions, such as cyclization of substituted pyridines or coupling of halogenated intermediates. For example, similar naphthyridine derivatives are synthesized via Buchwald-Hartwig amination or Ullmann coupling, with yields ranging from 45% to 70% depending on catalyst systems (e.g., Pd/C or CuI) . Efficiency is influenced by reaction time, temperature, and purification methods (e.g., column chromatography vs. recrystallization). Impurity profiles (e.g., residual solvents or byproducts) should be monitored using HPLC-MS, as seen in pharmaceutical reference standards for related compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. Methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substituent orientation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, loss of -OH or -OCH₃ groups generates diagnostic ions .
  • IR Spectroscopy : Hydroxyl stretches (3200–3600 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data interpretation for this compound?

  • Methodological Answer : Discrepancies in chemical shifts or splitting patterns may arise from tautomerism, solvent effects, or impurities. Use deuterated solvents (e.g., DMSO-d₆) to stabilize hydroxyl protons and reduce exchange broadening. 2D NMR (COSY, HSQC) clarifies coupling relationships, while variable-temperature NMR can identify dynamic processes like keto-enol tautomerism . Cross-validation with computational NMR prediction tools (e.g., ACD/Labs) is recommended .

Q. What computational methods are used to study the electronic properties and binding interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. Molecular docking studies assess binding affinity to biological targets (e.g., enzymes or receptors), with parameters optimized using software like AutoDock Vina . Solvent effects are incorporated via implicit solvation models (e.g., PCM) .

Q. What strategies optimize synthetic yield while minimizing byproduct formation in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Screen Pd/C, CuI, or Ni catalysts for coupling reactions to enhance regioselectivity. For example, Pd(OAc)₂ with Xantphos ligand improves Buchwald-Hartwig efficiency .
  • Purification : Use preparative HPLC with C18 columns to isolate the target compound from impurities like diastereomers or unreacted intermediates .
  • Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress in real time, reducing side reactions .

Contradiction Analysis in Research Data

Q. How should researchers address discrepancies between experimental and computational logP values?

  • Methodological Answer : Experimental logP (e.g., shake-flask method) may deviate from computational predictions (e.g., ACD/Labs) due to ionization or solvent partitioning effects. Adjust models by incorporating experimental pKa values (for ionizable -OH groups) and validate with reversed-phase HPLC retention times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.